molecular formula C15H14O2S B8563347 p-Anisyl[(phenylthio)methyl] ketone

p-Anisyl[(phenylthio)methyl] ketone

Cat. No.: B8563347
M. Wt: 258.3 g/mol
InChI Key: FCPGMIDFJVGKPQ-UHFFFAOYSA-N
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Description

p-Anisyl[(phenylthio)methyl] ketone is a specialized organic compound featuring a ketone backbone substituted with a p-anisyl (4-methoxyphenyl) group and a (phenylthio)methyl moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in reactions involving sulfur transfer or electrophilic substitutions . Synonyms include p-Methoxybenzyl methyl ketone, 4-Methoxyphenylacetone, and Anisyl methyl ketone, reflecting its structural features . Its synthesis often involves reductive amination or alkylation of aryl ketones, as seen in analogous protocols for fendiline analogues .

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-phenylsulfanylethanone

InChI

InChI=1S/C15H14O2S/c1-17-13-9-7-12(8-10-13)15(16)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

FCPGMIDFJVGKPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and reactivities of p-Anisyl[(phenylthio)methyl] ketone and related compounds:

Compound Name Key Structural Features Reactivity/Applications Reference
This compound p-Anisyl, (phenylthio)methyl, ketone Participates in C–S bond formation; potential intermediate in heteroaromatic functionalization .
α-(Phenylthio)Isobutyrophenone Isobutyrophenone, phenylthio group Efficient phenylthio donor in Rh-catalyzed reactions; stronger C–S bond enhances equilibrium control .
β-Phenylthio-α,β-unsaturated ketones α,β-Unsaturated ketone, phenylthio group Stereoselective sulfide formation (axial vs. equatorial); oxidation yields protected α-diketones .
p-Anisyl-substituted cyclopropyl ketones Cyclopropyl, p-anisyl, ketone Lower reactivity in ring-opening vs. phenyl/p-Cl-phenyl; electron-donating methoxy slows carbocation formation .
p-Anisyl methyl ketone derivatives p-Anisyl, methyl, ketone LiAlH4 reduction to alcohols (e.g., 87% yield for 2-(p-Anisyl)-2-methyl-3-butanol) .

Reactivity Trends

  • Electronic Effects : The electron-donating methoxy group in p-anisyl derivatives stabilizes adjacent carbocations less effectively than electron-withdrawing groups (e.g., p-Cl-phenyl), leading to slower reactivity in cyclopropyl ketone ring-opening reactions .
  • C–S Bond Formation: α-(Phenylthio)Isobutyrophenone outperforms simpler phenylthio donors in transferring sulfur to unactivated ketones due to its robust C–S bond, a property shared with this compound in analogous reactions .
  • Stereochemical Outcomes: β-Phenylthio-α,β-unsaturated ketones exhibit axial/equatorial selectivity depending on reaction conditions (e.g., Na thiophenolate favors equatorial sulfides), a nuance absent in this compound’s reactivity .

Mechanistic Insights

  • Carbocation Stability: In cyclopropyl ketones, the p-anisyl group’s electron-donating nature disfavors carbocation formation compared to phenyl or p-Cl-phenyl substituents, necessitating alternative pathways like carbinolamine intermediates .
  • Equilibrium Control: The stability of sulfur donors like α-(Phenylthio)Isobutyrophenone shifts equilibrium toward product formation, a principle applicable to this compound in designing sulfur-transfer reactions .

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